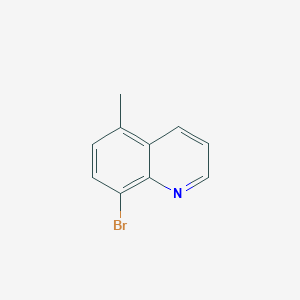

8-Bromo-5-methylquinoline

説明

8-Bromo-5-methylquinoline (C₁₀H₈BrN) is a halogenated quinoline derivative characterized by a bromine atom at the 8-position and a methyl group at the 5-position of the quinoline core. This compound is synthesized via the Skraup reaction, starting from 2-bromo-5-methylaniline, glycerol, and nitrobenzene in concentrated sulfuric acid at 150°C . The product is isolated after neutralization and extraction with ethyl acetate, yielding a versatile intermediate for further functionalization. For instance, bromination of the methyl group using N-bromosuccinimide (NBS) under tungsten light irradiation produces 8-bromo-5-bromomethylquinoline, highlighting its reactivity at the benzylic position .

Key applications include its use in palladium-catalyzed borylation and cross-coupling reactions to form biaryl structures, which are critical in pharmaceutical and materials science research .

特性

IUPAC Name |

8-bromo-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRAUXDALIFLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823803-51-6 | |

| Record name | 8-bromo-5-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Reaction Parameters:

- Brominating agents: NBS is preferred due to availability and reactivity; DBI shows higher selectivity but requires preparation from elemental bromine, lithium hydroxide, and cyanuric acid.

- Solvent and medium: Concentrated sulfuric acid (H2SO4) is commonly used to promote electrophilic bromination.

- Temperature: Low temperatures between −30 °C and −15 °C are critical to achieve high regioselectivity for bromination at the 8-position and to avoid polybromination or undesired isomers.

- Reaction scale: Typically conducted at 0.5–1 M concentration to balance yield and manageability.

Typical Procedure:

- The substrate (5-methylquinoline or quinoline) is slowly added to a stirred solution of concentrated sulfuric acid.

- The brominating agent (NBS or DBI) is added at low temperature.

- The reaction mixture is maintained at −30 °C to −15 °C for optimal selectivity.

- After completion, the reaction is quenched by pouring onto crushed ice and neutralizing with aqueous ammonia.

- The product is extracted with organic solvents such as diethyl ether, followed by purification through recrystallization or chromatography.

Yields and Purity:

- Yields of 8-bromo derivatives typically range from 59% to over 67% depending on the exact conditions and purification methods.

- Purified products often show >97% purity with minimal dibromo or nitro-substituted side products.

One-Pot Bromination and Nitration for Derivative Synthesis

Some methods extend the bromination step by adding metal nitrates (e.g., potassium nitrate) directly to the bromination mixture to form bromo-nitroquinoline derivatives without isolating the intermediate brominated compound. This "one-pot" approach can be adapted for this compound derivatives to streamline synthesis.

- This method involves bromination at low temperature followed by nitration in the same reaction vessel.

- It reduces the number of purification steps and improves overall efficiency.

- The reaction mixture composition is carefully controlled to favor the formation of mono-bromo derivatives over dibromo or nitro side products.

Bromination of 8-Substituted Quinolines

Research on bromination of 8-substituted quinolines (e.g., 8-hydroxyquinoline, 8-aminoquinoline, 8-methoxyquinoline) provides insights into regioselective bromination that can be applied to this compound synthesis.

- Bromination with molecular bromine under mild conditions yields mixtures of mono- and dibromo derivatives.

- The equivalents of bromine and reaction conditions are optimized to maximize mono-bromination at the 8-position.

- For example, 8-methoxyquinoline furnishes 5-bromo-8-methoxyquinoline as the sole product under optimized conditions, indicating the possibility of selective bromination in substituted quinolines.

Catalytic and Alternative Synthetic Routes

Though less common, alternative synthetic routes involve catalytic methods or multi-step syntheses starting from N-propargyl aniline derivatives using tin and indium chloride catalysts. These methods can introduce the quinoline core and bromine substituent in a controlled manner but are generally more complex and less direct than electrophilic bromination.

Summary of Key Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting material | 5-Methylquinoline or quinoline derivatives |

| Brominating agents | N-Bromosuccinimide (NBS), N,N′-dibromoisocyanuric acid (DBI), N,N′-dibromohydantoin (DBH) |

| Acid medium | Concentrated sulfuric acid (H2SO4) |

| Temperature range | −30 °C to −15 °C |

| Concentration | 0.5–1 M |

| Reaction scale | Laboratory to pilot scale |

| Workup | Quenching with ice, neutralization with NH3(aq), extraction with diethyl ether |

| Purification | Recrystallization (heptane, hexane), chromatography |

| Typical yield | 59% to 67% |

| Product purity | >97% |

Research Findings and Optimization Notes

- The temperature control during bromination is crucial for regioselectivity, favoring bromination at the 8-position without excessive dibromination or side reactions.

- NBS is preferred for ease of use and availability, but DBI offers better selectivity albeit requiring synthesis.

- One-pot bromination-nitration methods can be adapted for derivatives to improve synthetic efficiency.

- Bromination of 8-substituted quinolines provides a model for selective bromination strategies applicable to this compound.

- Alternative catalytic routes exist but are less commonly employed due to complexity and cost.

化学反応の分析

Types of Reactions: 8-Bromo-5-methylquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-methylquinoline.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

Oxidation Reactions: Quinoline N-oxides are the primary products.

Reduction Reactions: The main product is 5-methylquinoline.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Anticancer Activities:

Research indicates that 8-bromo-5-methylquinoline and its derivatives exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that these compounds can inhibit specific enzymes involved in disease processes, making them potential candidates for drug development. For instance, derivatives of this compound have demonstrated high anticancer activity against various cell lines, with IC50 values indicating potent effects .

Mechanism of Action:

The mechanism of action involves interactions with cellular targets such as enzymes and receptors. The presence of the bromine atom contributes to halogen bonding and hydrophobic interactions, which may alter metabolic pathways and cellular processes.

Case Study:

A study on quinoline derivatives highlighted their potential as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This suggests that this compound could influence pharmacokinetics and therapeutic efficacy.

Organic Synthesis

Synthetic Intermediates:

this compound serves as an important intermediate in organic synthesis. It can undergo various chemical transformations typical of quinoline derivatives, such as bromination and substitution reactions, leading to the formation of diverse derivatives .

Applications in Material Science:

In material science, this compound is utilized in the synthesis of novel materials with specific properties. Its ability to form coordination complexes makes it valuable in developing new ligands for metal ions .

Industrial Applications

In industrial settings, this compound is used as a precursor for dyes and pigments. Its versatility allows it to be employed in producing various industrial chemicals, enhancing its significance beyond laboratory applications.

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 8-Bromoquinoline | Lacks methyl group | Antimicrobial research |

| 5-Methylquinoline | Lacks bromine | Organic synthesis |

| 6-Chloro-8-methylquinolin-2(1H)-one | Contains chlorine | Drug development |

| 8-Amino-5-methylquinoline | Contains amino group | Biological studies |

作用機序

The mechanism of action of 8-Bromo-5-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary, but typically include interactions with cellular proteins and nucleic acids.

類似化合物との比較

Reactivity and Functionalization

- Halogen Position Effects: Bromine at C8 in 8-bromo-5-methylquinoline facilitates benzylic bromination (C5-CH₃ → C5-CH₂Br) under radical conditions , whereas bromine at C5 in 5-bromo-8-methoxy-2-methylquinoline directs electrophilic substitution to other positions due to electronic effects of the methoxy group .

- Cross-Coupling Utility: this compound undergoes Suzuki-Miyaura borylation to form biaryl structures , while 8-bromo-5-chloroquinoline’s dual halogenation allows sequential coupling at distinct sites .

- Biological Activity: Derivatives with hydroxyl (e.g., 5-bromo-8-hydroxyquinoline-7-carboxylic acid) or carboxylic acid groups exhibit metal-chelating properties, contrasting with the lipophilic nature of this compound, which may enhance blood-brain barrier penetration .

生物活性

8-Bromo-5-methylquinoline is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its potential applications in medicinal chemistry, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

Chemical Formula : C₁₀H₈BrN

Molecular Weight : 218.08 g/mol

Structural Features : The compound features a bromine atom at the 8-position and a methyl group at the 5-position of the quinoline ring, which influences its reactivity and biological interactions.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, it has shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625 | |

| Escherichia coli | 0.125 | |

| Pseudomonas aeruginosa | 0.25 |

2. Anticancer Properties

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Studies indicate that it may act by interfering with specific cellular pathways or enzymes involved in cancer progression.

- Case Study : A study evaluating the effects of this compound on HeLa cells revealed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest it may inhibit specific enzymes or receptors critical to disease processes:

- Cytochrome P450 Inhibition : Research indicates that this compound may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis.

Synthesis Methods

The synthesis of this compound typically involves bromination of 8-methylquinoline under controlled conditions. Common methods include:

- Bromination using N-bromosuccinimide (NBS) : This method yields high purity and is commonly used in laboratory settings .

Research Findings

Recent studies have expanded on the biological activity of quinoline derivatives, including this compound:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-bromo-5-methylquinoline, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of this compound typically involves bromination of 5-methylquinoline precursors. For example, direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature) can yield >95% purity . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and byproducts. Adjusting stoichiometric ratios (e.g., brominating agent to substrate) and using catalysts like Lewis acids (e.g., FeCl₃) can enhance regioselectivity. Yield optimization may also involve post-reaction purification via column chromatography or recrystallization with solvents like ethanol/water mixtures.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C8, methyl at C5) by analyzing aromatic proton splitting and coupling constants. For instance, deshielding effects from bromine induce distinct downfield shifts (~δ 8.5–9.0 ppm for adjacent protons) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 225/227 (Br isotope pattern) and fragmentation patterns indicative of quinoline backbone cleavage.

- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) validate structural motifs.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example, accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis can quantify decomposition products like debrominated quinoline derivatives. Storage recommendations include amber vials at –20°C under inert gas (argon) to prevent photolytic or oxidative degradation .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties. Mulliken charge analysis reveals electron-deficient regions (e.g., C8 due to bromine’s electron-withdrawing effect), making it susceptible to Suzuki-Miyaura coupling. Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts reactivity with palladium catalysts . Experimental validation via kinetic studies (e.g., varying Pd catalysts: Pd(PPh₃)₄ vs. PdCl₂(dppf)) is recommended.

Q. How can this compound be functionalized to develop fluorescent probes, and what are the key design challenges?

- Methodological Answer : Functionalization at C8 (bromine substitution) with amide or thiourea groups enables metal ion chelation. For zinc sensing, introduce fluorophores (e.g., dansyl chloride) at the quinoline core. Challenges include avoiding fluorescence quenching via aggregation; this requires optimizing solvent polarity (e.g., DMSO:water ratios) and steric hindrance. Spectrofluorimetric titration (λₑₓ = 350 nm, λₑₘ = 450–600 nm) quantifies binding constants (Kd) and selectivity over competing ions (e.g., Cu²⁺, Fe³⁺) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., cell line variability, incubation time). Systematic meta-analysis using PRISMA guidelines can harmonize data . Validate findings via dose-response curves (IC₅₀ comparisons) and mechanistic studies (e.g., apoptosis assays, ROS detection). Structural analogs (e.g., 8-bromo-5-nitroquinoline ) should be tested in parallel to isolate substituent effects.

Q. How do steric and electronic effects of the 5-methyl group influence the regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer : The methyl group at C5 exerts steric hindrance, directing electrophiles to less hindered positions (e.g., C6 or C7). Electronic effects are secondary but can be probed via Hammett substituent constants (σ values). Experimental comparison with 5-H analogs (e.g., 8-bromoquinoline) using nitration or sulfonation reactions clarifies these effects. Computational NBO analysis quantifies hyperconjugative interactions influencing reactivity .

Methodological Considerations

- Data Analysis : Use multivariate statistics (PCA, ANOVA) to correlate structural features with activity .

- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Contradiction Management : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) and publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。